molecular formula C12H11N3O2 B3867088 N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B3867088
M. Wt: 229.23 g/mol
InChI Key: RIALSAWSDNZIDK-NTEUORMPSA-N
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Description

N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide is a heterocyclic compound that features a furan ring and a pyridine ring connected through a hydrazone linkage. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst such as hydrochloric acid under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The furan and pyridine rings allow for multiple binding interactions, enhancing its affinity and specificity for various molecular targets. The hydrazone linkage can also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

  • N’-[(1E)-1-(5-methylfuran-2-yl)ethylidene]pyridine-2-carbohydrazide
  • N’-[(1E)-1-(2-thienyl)ethylidene]pyridine-2-carbohydrazide

Comparison: N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .

Properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-9(11-6-4-8-17-11)14-15-12(16)10-5-2-3-7-13-10/h2-8H,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIALSAWSDNZIDK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide
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N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide
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N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide
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N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide
Reactant of Route 5
N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide
Reactant of Route 6
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N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-2-carbohydrazide

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